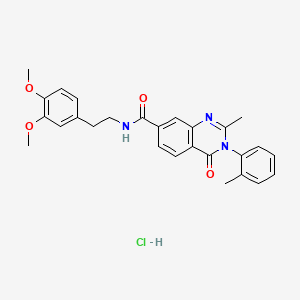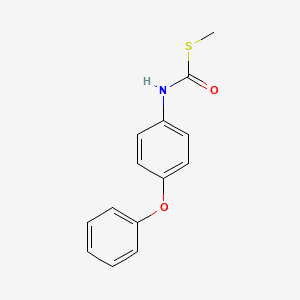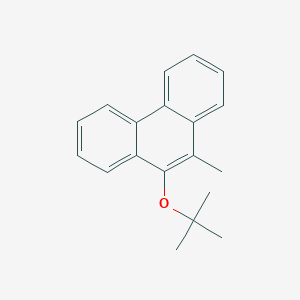
9-tert-Butoxy-10-methylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-tert-Butoxy-10-methylphenanthrene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a tert-butoxy group and a methyl group attached to the phenanthrene skeleton. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings and is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl azidoformate as a reagent for tert-butoxycarbonylation reactions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 9-tert-Butoxy-10-methylphenanthrene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-tert-Butoxy-10-methylphenanthrene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for halogenation reactions.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Aplicaciones Científicas De Investigación
9-tert-Butoxy-10-methylphenanthrene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9-tert-Butoxy-10-methylphenanthrene involves radical chemistry, particularly the formation of tert-butoxyl radicals. These radicals can undergo hydrogen atom transfer (HAT) or β-scission, depending on the reaction conditions . The molecular targets and pathways involved include the activation of aromatic rings and the formation of radical intermediates, which can further react to form various products .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, used in similar applications but lacks the tert-butoxy and methyl groups.
9-Bromophenanthrene: A halogenated derivative used in electrophilic substitution reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene used in different chemical reactions.
Uniqueness
9-tert-Butoxy-10-methylphenanthrene is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
80311-66-6 |
|---|---|
Fórmula molecular |
C19H20O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
9-methyl-10-[(2-methylpropan-2-yl)oxy]phenanthrene |
InChI |
InChI=1S/C19H20O/c1-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18(13)20-19(2,3)4/h5-12H,1-4H3 |
Clave InChI |
LSFICQQOHHHZTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
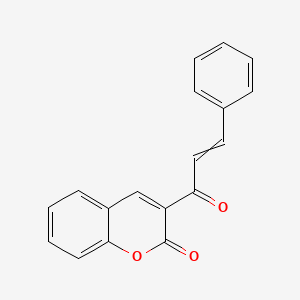

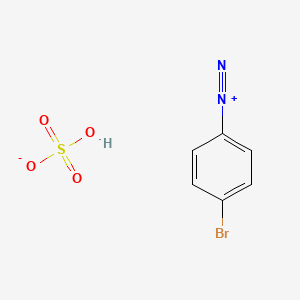

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
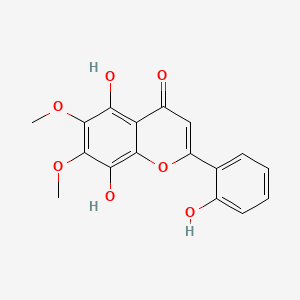
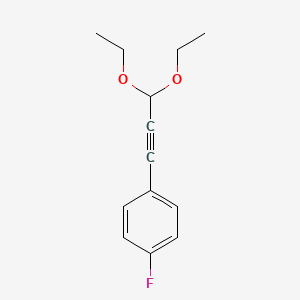
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
